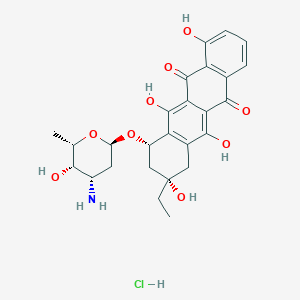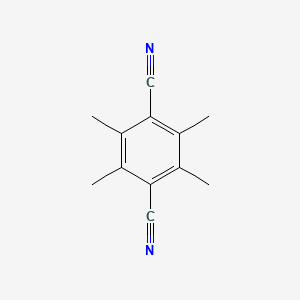
2,3,5,6-Tetramethylterephthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetramethylterephthalonitrile is an organic compound with the molecular formula C12H12N2. It is a derivative of terephthalonitrile, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,3,5,6-Tetramethylterephthalonitrile typically involves the reaction of 2,3,5,6-tetramethylbenzene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
2,3,5,6-Tetramethylterephthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile groups are replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetramethylterephthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and resins, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetramethylterephthalonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile groups in the compound can form strong interactions with enzymes and receptors, modulating their activity. This interaction can trigger signaling pathways that result in the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetramethylterephthalonitrile can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoroterephthalonitrile: This compound has fluorine atoms instead of methyl groups, leading to different reactivity and stability.
2,3,5,6-Tetrachloroterephthalonitrile: The presence of chlorine atoms imparts distinct chemical properties and applications.
2,3,5,6-Tetramethylbenzene-1,4-dicarbonitrile: This is a closely related compound with similar structural features but different reactivity due to the absence of additional substituents.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2,3,5,6-tetramethylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h1-4H3 |
InChI-Schlüssel |
QXZOTYQXMMTSQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C#N)C)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
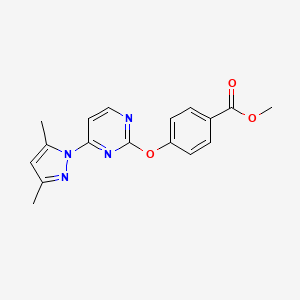
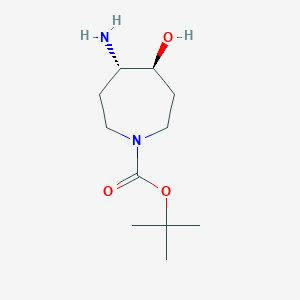

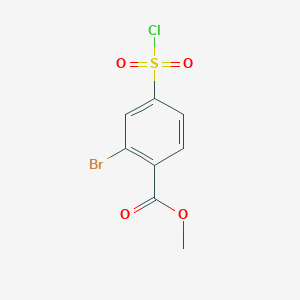
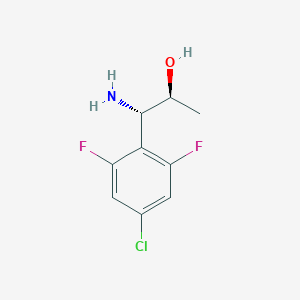


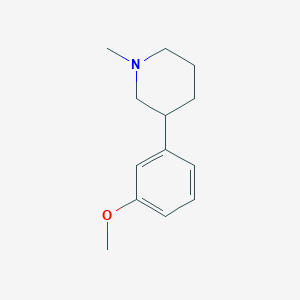
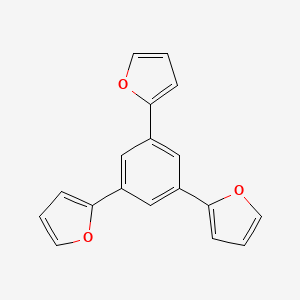
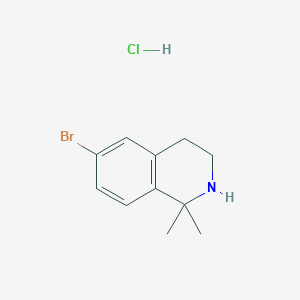
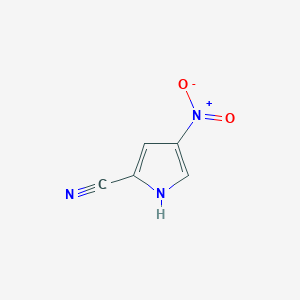
![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
